Dipotassium isotridecyl phosphate

Description

Significance of Phosphate (B84403) Esters in Industrial and Material Sciences

Phosphate esters are valued for their multifunctional properties, serving as flame retardants, plasticizers, hydraulic fluids, solvents, and antifoam agents. nih.govatamanchemicals.com Their versatility extends to their use as adhesion promoters, corrosion inhibitors, and emulsifiers in various formulations. atamanchemicals.comalfa-chemistry.comshreechem.in In material science, they are crucial for enhancing the performance and durability of coatings and adhesives, particularly on metal substrates like aluminum and steel. alfa-chemistry.com Their ability to improve resistance to water, salt spray, and corrosion makes them invaluable in many industrial applications. alfa-chemistry.com

The industrial applications of phosphate esters are extensive and include:

Paints and Coatings: Enhancing adhesion and providing a smooth, even finish. alfa-chemistry.com

Adhesives: Improving bond strength and durability. alfa-chemistry.com

Plastics and Polymers: Acting as flame retardants and plasticizers. nih.govobermeier.de

Lubricants and Metalworking Fluids: Serving as emulsifiers and stabilizers. ontosight.ai

Textile and Paper Industries: Used as defoamers and auxiliaries. obermeier.de

Oil and Gas Industry: Employed as corrosion inhibitors and in hydraulic fluids. lamberti.comepa.gov

Agriculture: Utilized in pesticide formulations as emulsifiers. shreechem.in

Structural Classification of Alkyl Phosphate Esters

Alkyl phosphate esters are derivatives of phosphoric acid, with the general formula RₓH₃₋ₓPO₄, where 'x' can be 1, 2, or 3, corresponding to mono-, di-, and triesters, respectively. nih.gov The central phosphorus atom has a +5 oxidation state and an approximate tetrahedral geometry. nih.gov The substituents can be identical or a mix of different alkyl or aryl groups. nih.gov

The ratio of monoester to diester in a formulation significantly influences its properties and applications. lamberti.com This ratio can be controlled during the manufacturing process by adjusting parameters like the molar ratio of reactants and the type of phosphating agent used. lamberti.comgoogle.com

Monoesters: Generally, an increase in the monoester content enhances water dispersibility and performance in aqueous systems. ampp.orgresearchgate.net Formulations with a higher monoester-to-diester ratio have shown increased efficacy in inhibiting under-deposit corrosion. ampp.org

Diesters: A higher diester content typically improves oil solubility, making these formulations effective emulsifiers in oil-based systems. shreechem.in

The synthesis of phosphate esters often results in a mixture of mono- and diesters. lamberti.com The desired ratio is achieved by carefully selecting the process parameters. lamberti.com

The length of the alkyl chain is a critical factor that dictates the physicochemical properties of alkyl phosphate esters. patsnap.com

Solubility and Polarity: Shorter alkyl chains generally result in higher solubility in polar solvents, while longer chains are more soluble in non-polar solvents. patsnap.com

Reactivity and Stability: Longer alkyl chains typically lead to higher melting and boiling points and increased viscosity. patsnap.com Studies on self-assembled monolayers of alkyl phosphates have shown that a higher degree of order and packing density is achieved with alkyl chains exceeding 15 carbon atoms. capes.gov.br

Wetting and Emulsification: The wetting time of phosphate esters is influenced by the alkyl chain length; for non-ethoxylated species, the lowest molecular weight hydrophobes are the best wetters. researchgate.net In some cases, there is a "cut-off effect" where an optimal alkyl chain length provides the best performance, beyond which the effectiveness may decrease. researchgate.net

Tribological Performance: In the context of lubricants, ionic liquids with longer cationic alkyl chains and shorter anionic alkyl chains have been found to exhibit better tribological performance, reducing friction and wear. acs.org

Historical Context of Phosphate Ester Research (General)

The use of phosphate esters in industrial applications dates back to the 1940s. nih.gov Initially, they were primarily used as flame retardants and plasticizers. nih.gov Over the decades, research has expanded their applications to include hydraulic fluids, solvents, and various specialty chemicals. nih.govepa.gov A significant development was their use as replacements for polychlorinated biphenyls (PCBs) in hydraulic fluids due to their better fire resistance and lower hazard profile. nih.gov The evolution of analytical techniques, such as comprehensive two-dimensional gas chromatography, has enabled more detailed study and classification of alkyl phosphate esters in complex industrial mixtures. nih.gov The ongoing research continues to explore the versatile nature of these compounds, leading to the development of new materials and formulations with tailored properties for specific applications. nih.gov

Dipotassium (B57713) Isotridecyl Phosphate

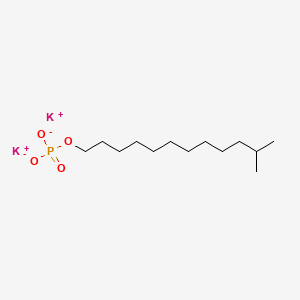

Dipotassium isotridecyl phosphate is a specific alkyl phosphate ester with the chemical formula C₁₃H₂₉K₂O₄P. ontosight.ailookchem.com It is the dipotassium salt of the mono-isotridecyl ester of phosphoric acid.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₉K₂O₄P | ontosight.ailookchem.com |

| Molecular Weight | 356.52 g/mol | lookchem.com |

| CAS Number | 74937-55-6 | lookchem.com |

| IUPAC Name | dipotassium (11-methyldodecyl) phosphate | europa.eu |

This table is interactive. Click on the headers to sort the data.

This compound functions as a surfactant, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. ontosight.ai This dual nature makes it an effective emulsifier for mixing oil and water. ontosight.ai

Applications of this compound:

Personal Care Products: It is used in products like shampoos and lotions as a surfactant and emulsifier. ontosight.aiontosight.ai

Industrial Applications: It can act as an emulsifier, wetting agent, or detergent in various industrial processes. ontosight.ai

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

74937-55-6 |

|---|---|

Molecular Formula |

C13H27K2O4P |

Molecular Weight |

356.52 g/mol |

IUPAC Name |

dipotassium;11-methyldodecyl phosphate |

InChI |

InChI=1S/C13H29O4P.2K/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;;/h13H,3-12H2,1-2H3,(H2,14,15,16);;/q;2*+1/p-2 |

InChI Key |

OTPXTTHYCPJNPC-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Dipotassium Isotridecyl Phosphate

Fundamental Phosphorylation Chemistry

Phosphorylation is the process of introducing a phosphate (B84403) group into an organic molecule. For long-chain alcohols like isotridecyl alcohol, this is typically accomplished through esterification with a strong phosphorus-containing acid or its anhydride (B1165640). The resulting products are a mixture of mono- and dialkyl phosphates.

Reaction with Phosphoric Acid and its Derivatives

The direct esterification of alcohols with phosphoric acid requires high temperatures and can be limited in scope due to the harsh conditions. nih.gov Therefore, more reactive phosphorylating agents such as polyphosphoric acid (PPA) and phosphorus pentoxide (P2O5) are commonly employed to achieve efficient conversion under more controlled conditions. google.comgoogle.com

Polyphosphoric acid, a polymer of phosphoric acid, serves as both a reagent and a catalyst in the phosphorylation of alcohols. google.com The reaction of primary alcohols or their alkoxylates with PPA results in a mixture of mono- and diester phosphates. google.com This method is advantageous as PPA is a strong dehydrating agent, which helps to drive the esterification equilibrium toward the products.

Phosphorus pentoxide (P2O5) is a highly effective, albeit aggressive, phosphorylating agent for primary alcohols. google.com It is the anhydride of phosphoric acid and reacts vigorously with alcohols to produce a mixture of phosphate esters. google.comresearchgate.net The reaction is complex due to the formation of various phosphoric acid intermediates upon reaction with the alcohol. researchgate.net To control the reaction and prevent aggregation of the hygroscopic P2O5, it can be dispersed in a non-reactive medium like mineral oil. researchgate.net While historically used for short-chain alcohols, processes have been developed to use P2O5 for higher and more complex alcohols at temperatures below 80°C to minimize degradation and byproduct formation. google.com

Reactant Stoichiometry and Its Impact on Product Distribution

The ratio of alcohol to the phosphorylating agent is a critical parameter that dictates the composition of the final product. By controlling the stoichiometry, the reaction can be steered to favor the formation of either monoalkyl or dialkyl phosphates.

Higher Alcohol to P2O5 Ratio: Increasing the molar ratio of isotridecyl alcohol to P2O5 generally leads to a higher proportion of the diester form.

Lower Alcohol to P2O5 Ratio: Conversely, a lower ratio favors the formation of the monoester.

For instance, in the synthesis of dodecyl phosphate using P2O5, a mole ratio of lauryl alcohol to P2O5 of 2.0 resulted in a product mixture containing 66.12% monododecyl phosphate and 24.60% didodecyl phosphate. researchgate.net In industrial processes for preparing phosphate esters from primary alcohols and P2O5, a typical reactant ratio is approximately 3:1 (alcohol:P2O5), which yields technical mixtures of mono- and diesters with an average degree of esterification around 1.5. google.com The molar ratio of alcohol to P2O5 or PPA can range from 1:1 to 4:1 depending on the desired product characteristics. google.com

The following table illustrates the effect of reactant stoichiometry on the product distribution in a typical alcohol phosphorylation reaction with P2O5.

| Molar Ratio (Alcohol:P₂O₅) | Predominant Product | Average Degree of Esterification |

| 3:1 | Mixture of Mono- and Diesters | ~1.5 |

| 2:1 | Higher proportion of Monoester | <1.5 |

| 4:1 | Higher proportion of Diester | >1.5 |

Reaction Mechanisms of Esterification

The formation of phosphate esters from alcohols and phosphorylating agents like P2O5 involves a nucleophilic attack by the alcohol's oxygen atom on the electrophilic phosphorus atom.

Proposed Reaction Pathways for Phosphate Ester Formation

The reaction between an alcohol (ROH) and a phosphorylating agent is fundamentally a nucleophilic substitution. In the case of P2O5, the initial reaction with an alcohol molecule is complex. P2O5 has a cage-like structure that is attacked by the alcohol. This leads to the cleavage of a P-O-P bond and the formation of a more reactive phosphoric acid derivative.

The general mechanism can be described as follows:

Nucleophilic Attack: The oxygen atom of the isotridecyl alcohol acts as a nucleophile, attacking one of the electrophilic phosphorus atoms of the phosphorylating agent (e.g., P2O5 or PPA). libretexts.org

Intermediate Formation: This attack leads to the formation of a reactive intermediate.

Ester Formation: The intermediate then rearranges or reacts further, eliminating a leaving group (in the case of phosphorus chlorides) or, in the case of P2O5, incorporating the alcohol into the phosphate structure. pearson.com Subsequent reactions with more alcohol molecules can lead to the formation of diesters.

Hydrolysis: After the initial phosphorylation, a hydrolysis step is often necessary to break down any remaining P-O-P bonds from the P2O5 or PPA structure, yielding the final mono- and dialkyl phosphoric acids. researchgate.net

Neutralization: The resulting acidic phosphate ester mixture is then neutralized with a base, in this case, potassium hydroxide (B78521), to form dipotassium (B57713) isotridecyl phosphate.

Role of Hydroxyl-Containing Compounds (e.g., Isotridecyl Alcohol)

The fundamental reaction in the synthesis of organophosphate esters is the phosphorylation of an alcohol. nih.gov In the case of dipotassium isotridecyl phosphate, the key hydroxyl-containing compound is isotridecyl alcohol (C13H28O). slideshare.net The hydroxyl (-OH) group of the alcohol serves as a nucleophile, attacking an electrophilic phosphorus center of a phosphorylating agent. libretexts.org

The general approaches to this transformation include:

Reaction with a pentavalent phosphoryl donor: This is a direct method for forming the phosphate ester. acs.orgorganic-chemistry.org

Formation of a trivalent phosphite followed by oxidation: This two-step process first involves reacting the alcohol with a reagent like a phosphoramidite to create a phosphite intermediate, which is then oxidized to the phosphate triester. acs.org

Isotridecyl alcohol is a high-boiling, oily liquid that is a mixture of isomers. Its structure, being a long-chain aliphatic alcohol, is the foundation of the final product's surfactant properties. The reaction typically involves reacting the alcohol with a phosphorylating agent such as phosphorus pentoxide (P2O5) or polyphosphoric acid. google.comgoogle.com The alcohol's oxygen atom attacks the phosphorus atom, leading to the formation of a P-O-C bond, the basis of the phosphate ester. organic-chemistry.org The stoichiometry between the isotridecyl alcohol and the phosphorylating agent is critical; for the production of acid phosphates (mono- and di-esters), an excess of the alcohol is generally used to prevent the formation of undesired tri-phosphate esters and to ensure the complete reaction of the phosphorus-containing reagent. google.com

Process Optimization and Yield Enhancement

Optimizing the synthesis of this compound involves careful control of various reaction parameters to maximize the conversion of reactants into the desired product while minimizing by-product formation and energy consumption. fertiliser-society.orgresearchgate.net

Reaction temperature and duration are critical parameters that significantly impact the rate and outcome of the phosphorylation reaction. The selection of an optimal temperature range is a balance between achieving a sufficient reaction rate and preventing thermal degradation or unwanted side reactions.

For the production of phosphate esters from alcohols and phosphorus pentoxide, reaction temperatures are typically maintained between 50°C and 100°C. google.com In processes involving polyphosphoric acid and polyols, temperatures can range from 70°C to 165°C. google.com The duration of the reaction is contingent on the temperature, the specific reactants, and the desired degree of conversion. It can range from as short as 10-60 minutes to several hours. google.comgoogle.com For the neutralization step to form dipotassium phosphate, temperatures are generally controlled to not exceed 90°C. google.comgoogle.com

The stability of the resulting phosphate ester is also temperature-dependent. At elevated temperatures, particularly under acidic or neutral pH conditions, hydrolysis rates can increase, potentially reducing the final yield. nih.gov

| Phosphorylating Agent | Reactant Type | Temperature Range (°C) | Duration | Reference |

|---|---|---|---|---|

| Phosphorus Pentoxide | Alkanol | 50 - 100 | 10 - 60 minutes | google.com |

| Polyphosphoric Acid | Glycerol | 70 - 110 | 4 - 6 hours | google.com |

| Phosphoric Acid / Potassium Hydroxide | Neutralization | ≤ 90 | Not specified | google.com |

| Urea Phosphate / Potassium Hydroxide | Neutralization | 50 - 90 | 20 - 70 minutes | google.com |

Control of pH is essential, particularly during the neutralization phase of the synthesis. After the initial phosphorylation of isotridecyl alcohol, which results in a mixture of mono- and di-isotridecyl phosphoric acid, a base is added to produce the corresponding salt. For this compound, a potassium source, typically potassium hydroxide, is used.

The reaction endpoint is carefully controlled to achieve a specific pH range, which ensures the complete conversion to the dipotassium salt. Patents describing the synthesis of dipotassium phosphate from phosphoric acid and potassium hydroxide specify a final pH value between 8.9 and 9.5. google.com Another method using urea phosphate specifies a similar endpoint pH range of 8.0 to 9.5. google.com Maintaining the pH in this slightly alkaline range is crucial for product stability and quality. The stability of phosphate esters is known to be pH-dependent, with increased stability observed under alkaline conditions compared to acidic or neutral environments, especially at elevated temperatures. nih.gov

During the synthesis of this compound, several by-products can form, which can affect the purity and performance of the final product. A primary concern is the formation of tri-isotridecyl phosphate when the intended products are the mono- and di-phosphate esters. google.com This not only contaminates the product but also indicates inefficient use of the alcohol reactant.

Key Minimization Strategies:

Stoichiometric Control: The molar ratio of the alcohol to the phosphorylating agent is a key factor. To favor the formation of mono- and di-phosphate esters, an excess of the alcohol (e.g., 1.5 to 2.0 moles of alcohol per mole of phosphorus pentoxide) is typically used. google.com This ensures that there is insufficient phosphorus reagent to form the tri-ester.

Controlled Reagent Addition: The gradual addition of the phosphorylating agent to the alcohol can help maintain a localized excess of the alcohol, further suppressing the formation of triesters.

Reaction Conditions: Proper control of temperature and reaction time can prevent side reactions and degradation of products. For instance, excessively high temperatures or prolonged reaction times can lead to the formation of ethers from the alcohol or degradation of the phosphate esters.

Incomplete reaction can also leave residual unreacted isotridecyl alcohol or free phosphoric acids in the final mixture, which can be detrimental to the product's properties. google.com

Isolation and Purification Techniques (General)

Following the synthesis, the crude product mixture requires purification to remove by-products, unreacted starting materials, and residual solvents. The specific techniques employed depend on the nature of the impurities and the desired purity of the final product.

Common purification methods for organophosphate esters include:

Extraction: Successive water/solvent extractions are a common method to separate the desired phosphate ester from water-soluble or solvent-soluble impurities. researchgate.net For instance, after neutralization, unreacted non-polar compounds like isotridecyl alcohol or tri-ester by-products might be removed by extraction with a non-polar solvent like hexane.

Chromatography: For higher purity applications, chromatographic techniques are employed. Flash chromatography on silica gel is a widely used method for purifying organophosphate esters. researchgate.net This can be followed by techniques like cation exchange chromatography to isolate the final salt form. researchgate.net

Filtration: Following the reaction and neutralization, the solution may be treated with activated carbon to remove color and other minor impurities, followed by filtration before concentration and crystallization steps. google.com

Centrifugation and Drying: In processes involving crystallization, the product is separated from the mother liquor via centrifugation, followed by drying in a fluidized bed or other suitable dryer to obtain the final solid product. google.com

It is also critical to use high-purity reagents and solvents and to ensure that all glassware is scrupulously cleaned to prevent the introduction of interfering substances. epa.gov

Advanced Chemical Characterization of Dipotassium Isotridecyl Phosphate

Quantitative Analysis of Ester Ratios

Commercial phosphate (B84403) esters are complex mixtures containing monoesters, diesters, free phosphoric acid, and unreacted alcohol. p2infohouse.orgresearchgate.net The ratio of these components significantly influences the functional properties of the final product. p2infohouse.org

Spectroscopic Methodologies for Structural Elucidation (General for phosphate esters)

Spectroscopy is a key technique for analyzing, detecting, and identifying chemical species at the atomic and molecular levels. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P-NMR spectroscopy is a powerful, non-destructive technique for determining the relative amounts of monoester, diester, and free phosphoric acid in a sample. researchgate.net The chemical shifts in the ³¹P-NMR spectrum are indicative of the different phosphate species.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy can be employed to identify functional groups and differentiate between various phosphate ester structures. thermal-lube.com This method is based on similar chemical principles as titrimetric procedures but utilizes spectrally active bases to measure the acid content. thermal-lube.com

Titrimetric Analysis for Monoester, Diester, and Free Acid Content

A common method for quantifying the composition of phosphate esters is through acid value titration. p2infohouse.org This technique involves titrating the sample with a standardized base, such as sodium hydroxide (B78521), and identifying distinct endpoints that correspond to the different acidic protons in the mixture. p2infohouse.orgresearchgate.net

Principle : The titration curve of a phosphate ester mixture typically shows three inflection points.

The first endpoint (AV1) corresponds to the neutralization of the first proton of phosphoric acid and the single acidic proton of the monoester and diester.

The second endpoint (AV2) represents the neutralization of the second proton of phosphoric acid and the second acidic proton of the monoester.

The third endpoint (AV3), determined after the addition of calcium chloride, corresponds to the third proton of phosphoric acid. p2infohouse.orgresearchgate.net

From these three acid values, the percentage of monoester, diester, and free phosphoric acid can be calculated. p2infohouse.orgresearchgate.net

Table 1: Example of Acid Value Titration Data for a Phosphate Ester Mixture

| Parameter | Value |

| Acid Value 1 (AV1) | (mL of NaOH to Point A) * (Normality) * 56.1 / (Weight of sample in grams) |

| Acid Value 2 (AV2) | (mL of NaOH to Point B) * (Normality) * 56.1 / (Weight of sample in grams) |

| Acid Value 3 (AV3) | (mL of NaOH to Point C) * (Normality) * 56.1 / (Weight of sample in grams) |

This table illustrates the formulas used to calculate the acid values from titration data. Actual values would be determined experimentally.

Chromatographic Separation Techniques (General for phosphate esters)

Chromatography is a fundamental technique for separating and identifying components within a mixture. researchgate.net

Application in Mixture Analysis

Various chromatographic methods are employed to separate the components of phosphate ester mixtures, which is crucial for both qualitative identification and quantitative analysis. researchgate.net

Paper Chromatography : Historically, two-dimensional paper chromatography has been used to separate complex mixtures of phosphate esters, utilizing different solvent systems to achieve resolution. researchgate.netcdnsciencepub.com

Thin-Layer Chromatography (TLC) : TLC offers a more rapid and sensitive method for separating phosphate diesters compared to paper chromatography. pjsir.org Silica gel is a commonly used adsorbent for this purpose. pjsir.org

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC coupled with mass spectrometry is a powerful tool for the analysis of phosphate esters. This technique allows for the separation and quantification of different ester species. researchgate.net

Ion Chromatography : This method is particularly useful for separating anionic species like phosphate esters.

Table 2: Chromatographic Methods for Phosphate Ester Analysis

| Chromatographic Technique | Principle | Application |

| Paper Chromatography | Separation based on partitioning between a stationary phase (paper) and a mobile phase. cdnsciencepub.com | Separation of complex biological phosphate ester mixtures. researchgate.netcdnsciencepub.com |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on differential partitioning. pjsir.org | Rapid separation and identification of phosphate diesters. pjsir.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. researchgate.net | Quantitative analysis of phosphate ester compositions. researchgate.net |

Molecular Weight Distribution Analysis (General for phosphate esters)

The molecular weight distribution of phosphate esters provides valuable information about the chain lengths of the alkyl groups and the degree of ethoxylation, which in turn affects the surfactant properties of the material. researchgate.net

Size-Exclusion Chromatography (SEC) : Also known as gel permeation chromatography (GPC), SEC separates molecules based on their size in solution. This technique is effective for determining the molecular weight distribution of polymeric materials, including ethoxylated phosphate esters.

Mass Spectrometry (MS) : High-resolution mass spectrometry can provide detailed information about the molecular weight of individual components in a phosphate ester mixture, aiding in the identification of different ester species and their distribution. researchgate.net

Interfacial Chemistry and Colloidal Behavior of Dipotassium Isotridecyl Phosphate

Mechanisms of Surface Activity

The surface activity of dipotassium (B57713) isotridecyl phosphate (B84403) arises from its amphiphilic nature, where the hydrophilic phosphate head has an affinity for aqueous phases, and the lipophilic isotridecyl tail prefers nonpolar environments such as oil. This dual characteristic drives the molecule to accumulate at interfaces, thereby reducing the interfacial tension between immiscible phases.

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant. The HLB value indicates the surfactant's likely behavior and application. For instance, surfactants with low HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions. google.com Anionic surfactants, such as potassium alkyl phosphates, can have HLB values ranging up to 40. google.com

Illustrative HLB Values for Related Potassium Alkyl Phosphates

| Compound | HLB Value | Reference |

|---|---|---|

| Potassium Lauryl Phosphate | 12 | zhonglanindustry.com |

This table provides illustrative data for related compounds due to the absence of specific public data for Dipotassium Isotridecyl Phosphate.

The primary mechanism of action for surfactants is their adsorption at interfaces. At an oil-water interface, this compound molecules orient themselves with their hydrophilic phosphate heads in the water phase and their lipophilic isotridecyl tails in the oil phase. This arrangement creates an interfacial film that lowers the energy of the interface, thereby reducing interfacial tension. arizona.edu The adsorption of alkyl phosphate surfactants at the alumina/aqueous solution interface has been shown to be influenced by pH, with adsorption occurring even at pH values above the isoelectric point of the solid surface. arizona.edu The adsorption process can be complex, sometimes characterized by distinct regions in the adsorption isotherm, which relates the concentration of the surfactant in the bulk solution to the amount adsorbed on the surface. acs.org

The effectiveness of adsorption and the resulting reduction in interfacial tension are critical for the performance of the surfactant in applications such as enhanced oil recovery and the formulation of stable emulsions. elpub.ru The structure of the surfactant, including the length and branching of the alkyl chain, plays a significant role in its adsorption behavior.

Emulsification and Dispersion Principles

This compound functions as an effective emulsifier and dispersing agent due to its ability to stabilize droplets of one immiscible liquid within another or to suspend solid particles in a liquid medium. ontosight.aiontosight.ai

In an oil-in-water emulsion, the adsorption of this compound at the surface of the oil droplets creates a protective barrier. This barrier has two primary stabilizing effects. Firstly, the charged phosphate head groups create electrostatic repulsion between the droplets, preventing them from approaching each other. dsm.com Secondly, the interfacial film forms a physical or steric barrier that hinders droplet coalescence. For solid dispersions, such as pigments in a liquid formulation, the surfactant adsorbs onto the surface of the particles, preventing them from aggregating. innospec.com

Flocculation, the process where dispersed droplets or particles clump together to form flocs, is a precursor to emulsion breaking or sediment formation in dispersions. The repulsive forces generated by the adsorbed layer of this compound counteract the attractive van der Waals forces that would otherwise cause the droplets or particles to aggregate. dsm.com The presence of the charged anionic head groups at the interface leads to a mutual repulsion between the dispersed entities, which is a key factor in maintaining the long-term stability of the formulation. dsm.com

Micellar and Self-Assembly Phenomena in Non-Biological Media (General for surfactants)

Above a certain concentration in a solution, known as the Critical Micelle Concentration (CMC), surfactant molecules spontaneously self-assemble into organized aggregates called micelles. In aqueous media, anionic surfactants like this compound form micelles where the hydrophobic tails are sequestered in the core of the structure, and the hydrophilic phosphate heads form the outer corona, which is in contact with the surrounding water.

The self-assembly of phosphate amphiphiles can also lead to the formation of other structures, such as vesicles or lamellar phases, depending on the conditions and the presence of other components in the system.

Applications in Advanced Materials and Industrial Chemistry

Emulsion Polymerization Processes

In the realm of polymer chemistry, dipotassium (B57713) isotridecyl phosphate (B84403) serves as a crucial component in emulsion polymerization, a process used to produce synthetic polymers. Its primary functions are to control the size and morphology of the resulting polymer particles and to ensure the stability of the latex system.

The size and shape of polymer particles are critical determinants of the final properties of a polymer dispersion. Dipotassium isotridecyl phosphate, as an anionic surfactant, plays a pivotal role in governing these characteristics. During emulsion polymerization, the surfactant forms micelles in the aqueous phase, which serve as the loci for polymerization. The concentration of the surfactant has a direct impact on the number and size of these micelles, which in turn influences the final particle size of the polymer.

Research on similar amphiphilic systems, such as aqueous polyurethane dispersions stabilized by carboxyl groups, demonstrates that an increase in the concentration of the hydrophilic stabilizing group leads to a decrease in particle size. nih.govelsevierpure.com This principle applies to this compound, where a higher concentration of the surfactant results in a greater number of smaller micelles, leading to the formation of smaller polymer particles. The isotridecyl group, being a branched alkyl chain, provides steric hindrance that further contributes to the stabilization of the individual polymer particles, preventing their agglomeration.

Table 1: Relationship Between Surfactant Concentration and Polymer Particle Size

| Surfactant Concentration | Micelle Number | Resulting Polymer Particle Size |

|---|---|---|

| Low | Low | Large |

The morphology of the polymer particles can also be influenced by the choice and concentration of the surfactant. The use of this compound can lead to the formation of spherical particles with a narrow size distribution, which is desirable for many applications.

The long-term stability of a latex system is essential for its storage and application. This compound contributes to this stability through electrostatic and steric repulsion mechanisms. As an anionic surfactant, the phosphate head group adsorbs onto the surface of the polymer particles, imparting a negative charge. This charge creates repulsive forces between the particles, preventing them from coalescing and causing the latex to coagulate.

The branched isotridecyl tail of the molecule extends into the aqueous phase, creating a steric barrier around each particle. This steric hindrance further enhances the stability of the dispersion, particularly in systems with high electrolyte concentrations or those subjected to mechanical stress. The combination of electrostatic and steric stabilization provided by this compound makes it an effective stabilizer for a wide range of latex systems, including those based on acrylics, vinyl acetate, and styrene-butadiene copolymers. The stability of the latex system is crucial during processes like diimide catalytic hydrogenation of natural rubber latex, where the colloidal system must be maintained. researchgate.net

Role in Coatings, Paints, and Inks

In the formulation of coatings, paints, and inks, achieving a stable and uniform dispersion of pigments is paramount for the final aesthetic and protective properties of the product. This compound functions as a high-performance dispersing agent.

The initial step in creating a pigment dispersion is the wetting of the pigment particles by the liquid medium. This compound, with its amphiphilic nature, facilitates this process. The hydrophobic isotridecyl tail has an affinity for the pigment surface, while the hydrophilic potassium phosphate head interacts with the aqueous phase. This action reduces the interfacial tension between the pigment and the water, allowing the liquid to displace air from the pigment surface and effectively wet the particles.

During the grinding or milling process, which breaks down pigment agglomerates into smaller particles, this compound adsorbs onto the newly created surfaces. This adsorbed layer prevents the fine pigment particles from re-agglomerating, a phenomenon known as flocculation. The phosphate group provides strong anchoring to the pigment surface, while the bulky isotridecyl chain provides a steric barrier. This mechanism is crucial for producing stable pigment dispersions with a fine and uniform particle size. google.com

Table 2: Components of a Typical Aqueous Pigment Dispersion

| Component | Function | Example |

|---|---|---|

| Pigment | Provides color and opacity | Quinacridone Red google.com |

| Dispersing Agent | Wets and stabilizes pigment particles | This compound |

| Solvent | Continuous phase | Water |

| Binder | Forms the film | Acrylic or polyurethane resin |

The quality of the pigment dispersion directly translates to the performance of the final paint or ink film. By preventing pigment flocculation, this compound ensures that the pigment particles are evenly distributed throughout the dried film. This uniform distribution leads to several key benefits:

Enhanced Gloss: Flocculated pigment particles can create a rough surface at a microscopic level, which scatters light and reduces gloss. A well-dispersed system results in a smoother film surface, leading to higher gloss levels.

Increased Color Strength: When pigment particles are finely and uniformly dispersed, their ability to absorb and scatter light is maximized, resulting in a more intense and vibrant color.

Improved Hiding Power: A stable dispersion ensures that the pigment particles are optimally spaced to block the transmission of light, leading to better opacity or hiding power.

The use of an effective dispersing agent like this compound is therefore critical for achieving high-quality finishes in decorative paints, automotive coatings, and printing inks. google.com

Corrosion Inhibition Mechanisms

This compound also functions as a corrosion inhibitor, particularly for ferrous and non-ferrous metals in aqueous environments. nih.govontosight.ai Its protective action is attributed to the chemical behavior of the phosphate group at the metal surface. researchgate.net

The primary mechanism of corrosion inhibition by phosphate ions involves the formation of a protective passive film on the metal surface. nih.gov This film acts as a barrier, isolating the metal from the corrosive environment. The formation of this film is a multi-step process:

Adsorption: The phosphate ions adsorb onto the metal surface, particularly at anodic sites where metal dissolution occurs.

Film Formation: In the presence of oxygen, the phosphate ions react with the metal ions (e.g., Fe²⁺) to form a complex, insoluble layer of metal phosphate. This can result in a duplex layer, with an inner layer of iron oxides and an outer layer of iron phosphate complexes. researchgate.net This barrier layer is electronically insulating and ionically resistive, which stifles the corrosion process.

In environments containing aggressive ions like chlorides, this compound can offer protection through a competitive adsorption mechanism. The phosphate ions compete with chloride ions for active sites on the metal surface. nih.gov By preferentially adsorbing, the phosphate ions can prevent the localized breakdown of the passive film that leads to pitting corrosion. The effectiveness of this inhibition can depend on the ratio of phosphate to chloride ions in the solution. researchgate.net

Table 3: Corrosion Inhibition Effects of Phosphate Ions

| Inhibition Mechanism | Description |

|---|---|

| Passive Film Formation | Formation of an insoluble metal phosphate layer on the surface that acts as a physical barrier to corrosion. nih.gov |

| Competitive Adsorption | Phosphate ions compete with aggressive ions like chloride for adsorption sites on the metal surface, preventing localized corrosion. nih.gov |

Adsorption on Metal Surfaces

The functionality of this compound in industrial applications, particularly in relation to metals, begins with its ability to adsorb onto metal surfaces. This process is not merely a physical attraction but involves distinct chemical interactions. Research into the behavior of phosphates on metal oxides and hydroxides reveals that these compounds have a strong affinity for such surfaces. researchgate.net The adsorption mechanism is primarily understood as an inner-sphere complexation through a process of ligand exchange. researchgate.net

In this process, the phosphate head of the molecule directly bonds to the metal surface, displacing surface hydroxyl (-OH) groups that are naturally present on metals like iron and aluminum in ambient conditions. researchgate.net Studies on iron oxyhydroxide surfaces using 31P NMR spectroscopy have confirmed the formation of inner-sphere complexes, indicated by the creation of strong Fe-O-P covalent bonds. rsc.org This chemical bonding is a key differentiator from simple surface wetting. Further investigation using Fourier-transform infrared spectroscopy (FT-IR) on organic phosphate films on steel substrates has shown that the phosphate reacts with the steel to form a metal salt complex. capes.gov.br This interaction creates a specifically oriented and ordered film, especially in the initial thin layers. capes.gov.br This strong and direct adsorption is the foundational step for the compound's role as a corrosion inhibitor and anti-wear additive.

| Feature | Description | Source(s) |

| Primary Mechanism | Inner-sphere complexation via ligand exchange. | researchgate.net |

| Chemical Interaction | Formation of covalent Metal-O-P bonds. | rsc.org |

| Substrate Reaction | Reacts with steel to form a metal-phosphate salt complex. | capes.gov.br |

| Resulting Film | An ordered, chemically bonded film on the metal surface. | capes.gov.br |

Formation of Protective Layers

Building upon its strong adsorption to metal surfaces, this compound is instrumental in the formation of protective layers, often referred to as tribofilms, particularly in lubrication contexts. researchgate.net The fundamental mechanism of anti-wear additives like phosphate esters is the creation of a protective film on the bearing surface that prevents direct metal-to-metal contact, especially during high-load, boundary lubrication regimes. mdpi.com

This film is not pre-applied but forms in situ as the phosphate ester reacts with the metal surface under the influence of heat and pressure generated during mechanical operation. researchgate.net The resulting layer is a sacrificial surface that is more easily sheared than the underlying metal, thereby reducing friction and preventing catastrophic wear. mdpi.com Studies have shown that the presence of phosphate in a lubricant is essential to form these wear-resistant surfaces; in its absence, other components could even cause corrosion within the wear scar. mdpi.com The protective layer can be described as a metal-organic phosphate salt, created by the chemical reaction between the additive and the metallic substrate. capes.gov.br This film is crucial for the longevity and efficiency of mechanical systems that use steel and other metal components. researchgate.net

Industrial Cleaning and Detergency (Non-fabric, non-personal care)

Dispersing Agent in Industrial Cleaning Formulations

In the realm of industrial and institutional cleaning, this compound functions as a highly effective dispersing agent. ontosight.ai Its chemical structure, featuring a large, branched hydrophobic isotridecyl tail and a hydrophilic potassium phosphate head, gives it surfactant properties. ontosight.aiontosight.ai This dual nature allows it to position itself at the interface between oil and water or between dirt particles and water.

In hard surface cleaning formulations, such as those for metal cleaning, this property is used to lift oily soils from a substrate and break them down into smaller droplets, which are then scattered and suspended within the cleaning solution (a process of emulsification and dispersion). pcc.eu By keeping these soil particles suspended, the compound prevents them from redepositing onto the newly cleaned surface, ensuring an effective and residue-free cleaning process. hydrite.com

Hydrotropic Behavior in Alkaline Systems

Many high-performance industrial cleaners are formulated as highly concentrated alkaline systems to effectively tackle tough, greasy soils. A significant challenge in creating these formulations is ensuring the solubility and stability of all components in the high-electrolyte environment. This compound exhibits excellent hydrotropic behavior, which helps to overcome this challenge. verdantspecialty.com

A hydrotrope is a compound that enhances the solubility of sparingly soluble substances in water. Phosphate esters are recognized as highly effective hydrotropes, especially in highly alkaline formulations. pcc.euverdantspecialty.com They increase the solubility of other surfactants and builders in the concentrate, preventing phase separation and ensuring the product remains stable and homogenous. verdantspecialty.com The stability of this compound in alkaline conditions makes it particularly well-suited for this role. pcc.eu This multifunctional property—acting as both a hydrotrope and a cleaning agent—allows for the development of simpler, more robust, and highly effective alkaline cleaning products. verdantspecialty.com

Lubrication Systems

This compound and its corresponding acid form are widely used as multifunctional additives in lubrication systems, including metalworking fluids and lubricating oils. ontosight.ainih.gov Their primary role is to serve as anti-wear (AW) and extreme-pressure (EP) agents. researchgate.netpcc.eu

The performance in this application is a direct result of the chemical's ability to adsorb onto and react with metal surfaces under the demanding conditions of heat and pressure found in engines and industrial machinery. mdpi.comresearchgate.net

Key Functions in Lubrication:

Anti-Wear (AW): Under boundary lubrication conditions where the protective oil film is thin, the phosphate ester forms a protective, sacrificial chemical layer on the metal surfaces, which minimizes friction and prevents wear. mdpi.comresearchgate.net

Extreme-Pressure (EP): During moments of very high pressure (shock loading), the additive forms a robust film that prevents the seizure and welding of moving metal parts. pcc.eu

Corrosion Inhibition: The protective film also acts as a barrier against corrosive species, protecting materials like steel and aluminum. pcc.eu

Emulsification: In water-soluble metalworking fluids, it also acts as an effective emulsifier, helping to create stable mixtures of oil and water. pcc.eu

The use of phosphate esters like this compound has been a cornerstone of lubricant formulation for over half a century, contributing significantly to the protection and efficiency of machinery. mdpi.comresearchgate.net

| Application Area | Primary Function | Mechanism of Action | Source(s) |

| Industrial Cleaning | Dispersing Agent, Hydrotrope | Emulsifies soils, increases solubility of other components in alkaline solutions. | ontosight.aipcc.euverdantspecialty.com |

| Lubrication Systems | Anti-Wear, Extreme-Pressure | Forms a sacrificial, protective chemical film on metal surfaces under heat and pressure. | mdpi.comresearchgate.netpcc.eu |

| Metalworking Fluids | Emulsifier, Lubricity Additive | Stabilizes oil-water mixtures and provides lubrication at the tool-workpiece interface. | ontosight.aipcc.eu |

Environmental Fate and Transformation of Isotridecyl Phosphate Esters

Hydrolysis Pathways and Kinetics

Hydrolysis is a primary abiotic degradation pathway for organophosphate esters (OPEs), involving the cleavage of the ester bond. This process results in the formation of the corresponding alcohol and a phosphate (B84403) moiety. The rate of hydrolysis is significantly influenced by environmental factors, particularly pH. cdc.gov

Influence of pH on Degradation Rate

The hydrolysis of phosphate esters is highly dependent on the pH of the surrounding medium. cdc.gov Generally, these compounds are more resistant to hydrolysis under neutral or acidic conditions (pH 5.0–7.0) but degrade more readily in alkaline environments (pH 9.0–9.5). cdc.gov The increased rate of hydrolysis in alkaline solutions is due to the greater availability of hydroxide (B78521) ions, which act as nucleophiles and attack the phosphorus atom of the ester. epa.gov

Table 1: General Influence of pH on the Hydrolysis Rate of Organophosphate Esters

| pH Range | General Hydrolysis Rate | Dominant Mechanism |

| Acidic (pH < 7) | Slow | Acid-catalyzed hydrolysis |

| Neutral (pH = 7) | Very Slow | Neutral hydrolysis |

| Alkaline (pH > 7) | Increases with pH | Base-catalyzed hydrolysis (saponification) |

This table illustrates the general trends observed for organophosphate esters. Specific rates for dipotassium (B57713) isotridecyl phosphate may vary.

Identification of Hydrolytic By-products

The hydrolysis of dipotassium isotridecyl phosphate involves the cleavage of the P-O-C ester bond. This reaction is expected to yield two primary by-products:

Isotridecyl alcohol (ITDA): A C13 branched oxo alcohol, which is the organic component of the ester. evonik.com

Potassium phosphate salts: The inorganic phosphate portion of the molecule, which will exist in various protonated forms depending on the pH of the solution.

Further reaction of the potassium hydrogen phosphate with water can lead to an equilibrium mixture of phosphate ions. The identification of these by-products is crucial for understanding the complete environmental degradation pathway of the parent compound. Studies on other organophosphate esters have confirmed the formation of the corresponding alcohols and phosphoric acid upon hydrolysis. cdc.gov

Biodegradation Mechanisms in Environmental Compartments

Biodegradation, mediated by microorganisms, is a significant process for the removal of organophosphate esters from the environment. biotechrep.ir The rate and extent of biodegradation depend on the chemical structure of the OPE and the prevailing environmental conditions, such as the presence or absence of oxygen.

Aerobic Biodegradation in Water and Soil

Under aerobic conditions, in the presence of oxygen, many non-halogenated OPEs are readily biodegradable. cdc.govgdut.edu.cn The biodegradation process is typically initiated by microbial enzymes, such as phosphatases or esterases, which catalyze the hydrolysis of the ester bond. nih.gov This initial step is similar to chemical hydrolysis and results in the formation of an alcohol and phosphate.

Several studies have shown that bacteria from genera such as Pseudomonas, Flavobacterium, Bacillus, and Alcaligenes are capable of degrading OPEs. usda.gov For long-chain alkyl phosphates, the resulting alcohol (isotridecyl alcohol in this case) can be further metabolized by microorganisms. The complete mineralization of the compound would lead to the formation of carbon dioxide, water, and inorganic phosphate. The presence of other carbon sources can sometimes enhance the biodegradation of OPEs. gdut.edu.cn

Anaerobic Biodegradation Potential

The potential for anaerobic biodegradation of isotridecyl phosphate esters is considered to be low. While some OPEs can be degraded under anaerobic conditions, the structure of the alkyl chain plays a critical role. Studies on the anaerobic degradability of alcohol ethoxylates have shown that highly branched structures, such as the iso-tridecyl moiety, are recalcitrant to anaerobic breakdown. core.ac.uknih.gov

Specifically, isotridecanol (B73481), the alcohol that would be released upon the initial hydrolysis of isotridecyl phosphate, has been found to show no significant degradation under anaerobic conditions. core.ac.uknih.gov The presence of quaternary carbon atoms in the branched structure of isotridecanol is thought to be a key reason for its resistance to anaerobic microbial attack. core.ac.uk Therefore, in anoxic environments like deep sediments or some wastewater treatment sludge, the persistence of the isotridecyl portion of the molecule is expected to be significantly longer than in aerobic environments.

Environmental Partitioning and Mobility

The environmental distribution and mobility of this compound are influenced by its physicochemical properties, which dictate how it partitions between water, soil, and sediment. As a salt, it is expected to be water-soluble. However, the long, branched isotridecyl chain imparts a hydrophobic character to a part of the molecule.

This amphiphilic nature suggests that it will have surface-active properties. In the environment, the phosphate portion will be ionized, while the long alkyl chain will have a tendency to associate with organic matter in soil and sediment. The partitioning of OPEs to soil and sediment is a key process that affects their bioavailability and potential for transport. cdc.gov

Table 2: Expected Environmental Partitioning Behavior of this compound

| Environmental Compartment | Expected Behavior | Rationale |

| Water | Soluble, but will partition to suspended solids. | Dipotassium salt form enhances water solubility, while the long alkyl chain promotes sorption to organic matter. |

| Soil/Sediment | Moderate to high sorption potential. | The hydrophobic isotridecyl chain will adsorb to soil organic carbon. |

| Air | Low volatility. | As a salt, it has a very low vapor pressure and is not expected to be found in the gas phase. |

This table is based on the general principles of environmental chemistry for similar organophosphate ester structures.

Adsorption to Soil and Sediment

The environmental behavior of isotridecyl phosphate esters is significantly influenced by their strong tendency to adsorb to soil and sediment particles. cdc.gov This class of compounds generally possesses low water solubility and high octanol-water partition coefficients (Kow), leading to high organic carbon-water (B12546825) partition coefficients (Koc). cdc.govservice.gov.uk A high Koc value indicates a strong affinity for the organic fraction of soil and sediment, limiting the availability of these substances to microorganisms and reducing their mobility. cdc.govservice.gov.uk

Phosphate esters are considered persistent in soil and sediment because this strong adsorption limits their bioavailability for degradation processes. cdc.gov The potential for these compounds to accumulate in sludge and sediment is moderate to high, and as a result, emissions to wastewater may end up in both surface water and soil through the application of sewage sludge on agricultural lands. service.gov.uk

The table below presents the reported Koc values for several common phosphate esters, illustrating their general tendency to bind to organic matter.

Table 1: Soil Organic Carbon-Water Partition Coefficients (Koc) for Select Phosphate Esters

| Compound | Koc Value | Implication for Soil Mobility |

|---|---|---|

| Triphenyl phosphate (TPP) | 7,850 | Low |

| Tributyl phosphate (TCP) | 14,350 | Very Low |

| Tributyl phosphate (TnBP) | 3,592 | Low |

| Tris(2-butoxyethyl) phosphate (TBEP) | 2,311 | Low |

| Tris(2-chloroethyl) phosphate (TCEP) | 151 | High |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCP) | 2,591 | Low |

Data sourced from Muir (1984), citing Kenaga and Goring (1980). cdc.gov

Leaching Potential in Aquatic Systems

The leaching potential of isotridecyl phosphate esters into aquatic systems, including groundwater, is directly related to their adsorption characteristics. cdc.gov Due to their generally high Koc values, most phosphate esters adsorb strongly to soil and are not expected to be highly mobile. cdc.govservice.gov.uk This strong adsorption minimizes their potential to leach through the soil profile and contaminate groundwater resources. cdc.gov

However, the mobility and leaching potential can vary significantly among different types of phosphate esters. cdc.gov For instance, Tris(2-chloroethyl) phosphate (TCEP) has a notably lower Koc value compared to other phosphate esters, indicating it is more mobile in soil and possesses a greater potential to leach into groundwater. cdc.gov While hydrolysis is a key degradation process for phosphate esters in aquatic environments, it is often slow due to their poor water solubility. cdc.gov Biodegradation via microbial esterases in water and sludge can occur more rapidly, often in less than 10 days. cdc.gov Recent studies have also investigated the leaching kinetics of organophosphate esters from microplastics in simulated gut environments, highlighting another potential pathway for their release and bioaccumulation in aquatic organisms. nih.gov

Analytical Detection in Environmental Samples

The detection and quantification of phosphate esters and their degradation products in environmental matrices like wastewater are crucial for monitoring and managing their environmental impact. cdc.govnih.gov

Quantification of Phosphate Levels in Wastewater

The quantification of phosphorus in wastewater is a critical step in environmental monitoring and treatment process control. metrohm.com Phosphorus in wastewater exists in various forms, including orthophosphates, polyphosphates, and organic phosphates. vermont.gov Analytical methods typically require a digestion step to convert all forms of phosphorus into orthophosphate, which can then be measured colorimetrically or by other techniques. waterrf.org

Several methods are employed for the determination of phosphate concentrations:

Colorimetric Methods: These are the most common techniques. The ascorbic acid method is widely used for its sensitivity in the range of 0.01 to 6 mg/L of phosphorus. vermont.gov It involves the reaction of orthophosphate with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced by ascorbic acid to produce a distinct blue color. The intensity of this color, measured with a spectrophotometer, is proportional to the phosphate concentration. waterrf.org The vanadomolybdophosphoric acid method is suitable for higher concentration ranges (1-20 mg/L P). vermont.gov

Ion Chromatography (IC): This method offers high accuracy and can determine phosphate concentrations in the μg/L range. thermofisher.com It is particularly useful for complex sample matrices. The process involves treating the wastewater sample to convert all phosphorus forms to orthophosphate, which is then separated and quantified by the IC system using a conductivity detector. thermofisher.com

The table below summarizes key aspects of different analytical methods for phosphate quantification.

Table 2: Comparison of Analytical Methods for Phosphate Quantification in Wastewater

| Method | Principle | Typical Range | Key Features |

|---|---|---|---|

| Ascorbic Acid Method | Colorimetric; reduction of phosphomolybdate complex | 0.01 - 6 mg/L P vermont.gov | Widely used, high sensitivity for low concentrations. vermont.gov |

| Vanadomolybdophosphoric Acid Method | Colorimetric; formation of a yellow vanadomolybdophosphoric acid complex | 1 - 20 mg/L P vermont.gov | Good for higher concentration ranges. vermont.gov |

Methodologies for Phosphate Removal in Wastewater Treatment

To prevent eutrophication in receiving water bodies, the removal of phosphorus from wastewater is an essential treatment step. metrohm.comsevenseaswater.com The primary methods for phosphate removal fall into three categories: chemical, biological, and physical. aosts.comdutypoint.com

Chemical Precipitation: This is the most common and often most effective method for phosphorus removal. aosts.comssiaeration.compca.state.mn.us It involves adding metal salts, such as aluminum sulfate (B86663) (alum), ferric chloride, or lime (calcium hydroxide), to the wastewater. sevenseaswater.compca.state.mn.us These chemicals react with soluble phosphate to form insoluble solid precipitates, which can then be removed from the water through sedimentation or filtration. ssiaeration.compca.state.mn.us This method can consistently achieve effluent phosphorus concentrations below 1.0 mg/L. pca.state.mn.us

Enhanced Biological Phosphorus Removal (EBPR): This method utilizes specific microorganisms called phosphate-accumulating organisms (PAOs). sevenseaswater.comaosts.com In an anaerobic zone, PAOs take up volatile fatty acids and release stored phosphorus. pca.state.mn.us When subsequently moved to an aerobic zone, these organisms take up large quantities of phosphorus from the wastewater and store it internally as polyphosphate. sevenseaswater.compca.state.mn.us The phosphorus is then removed from the system by wasting the phosphorus-rich sludge. pca.state.mn.us EBPR can be highly efficient but requires careful control of operational conditions like dissolved oxygen levels. sevenseaswater.compca.state.mn.us

Physical Removal: These methods, often used as a tertiary treatment step, include sand filtration and advanced membrane technologies like microfiltration, ultrafiltration, nanofiltration, and reverse osmosis. sevenseaswater.comdutypoint.comssiaeration.com While microfiltration and ultrafiltration are effective at removing particulate phosphorus (often after chemical precipitation), nanofiltration and reverse osmosis can directly remove dissolved phosphate ions. sevenseaswater.com

The following table provides an overview of the main phosphate removal technologies.

Table 3: Overview of Phosphate Removal Methodologies in Wastewater Treatment

| Methodology | Mechanism | Key Agents/Components | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Precipitation | Formation of insoluble phosphate precipitates. ssiaeration.com | Metal salts (alum, ferric chloride), lime. sevenseaswater.compca.state.mn.us | High efficiency (>90%), reliable, relatively simple to implement. sevenseaswater.com | Increased operational costs (chemicals), generates chemical sludge. sevenseaswater.com |

| Enhanced Biological Phosphorus Removal (EBPR) | Uptake and storage of phosphorus by specific bacteria. sevenseaswater.com | Phosphate-Accumulating Organisms (PAOs). aosts.com | Reduces chemical usage and sludge production. sevenseaswater.com | Requires careful process control, can be sensitive to temperature and influent composition. sevenseaswater.com |

| Physical Removal | Physical separation of phosphorus-containing particles or dissolved ions. dutypoint.com | Sand filters, membranes (microfiltration, ultrafiltration, nanofiltration, reverse osmosis). sevenseaswater.com | High removal efficiency for dissolved phosphorus (NF/RO), can be a final polishing step. sevenseaswater.com | High capital and operational costs, potential for membrane fouling. dutypoint.com |

Theoretical and Computational Studies on Alkyl Phosphate Esters

Molecular Modeling of Interfacial Adsorption (General for surfactants)

Molecular dynamics (MD) simulations are employed to study the adsorption of surfactant molecules at interfaces, such as air-water or oil-water. nih.gov These simulations can predict how alkyl phosphate (B84403) esters orient themselves at an interface, the packing density, and the resulting reduction in interfacial tension. This information is crucial for understanding their performance as emulsifiers and wetting agents.

Quantum Chemical Calculations for Reaction Pathway Analysis (General for synthesis)

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the reaction mechanisms of phosphate ester synthesis. acs.org These calculations can help in understanding the energetics of different reaction pathways, the role of catalysts, and the factors that influence the ratio of mono- to di-ester formation.

Simulation of Self-Assembly Processes (General for surfactants)

Coarse-grained (CG) simulations and dissipative particle dynamics (DPD) are powerful tools for studying the self-assembly of surfactants into micelles and other aggregates in solution. umich.edufrontiersin.org These simulations can predict the critical micelle concentration (CMC), micelle shape and size, and the dynamics of micelle formation, which are all key parameters for the application of surfactants in cleaning and other formulations.

Table of Chemical Compounds

Development of Novel Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of alkyl phosphates often involves reagents and conditions that are coming under increasing environmental scrutiny. For instance, the use of phosphorus oxychloride can generate corrosive byproducts like HCl, while solvent-based processes present challenges in terms of volatile organic compound (VOC) emissions and waste treatment. aip.org Future research is therefore keenly focused on developing greener, more efficient synthetic methodologies.

Key research thrusts in this area include:

Solvent-Free Synthesis: The development of solvent-free reaction conditions is a primary goal for green chemistry. nih.gov For alkyl phosphates, methods using polyphosphoric acid as both a reagent and a reaction medium have shown promise. nih.gov This approach can overcome issues like the agglomeration of phosphorus pentoxide and lead to a purer product with minimal waste. nih.gov

Catalytic Processes: The use of catalysts can enable reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and unwanted byproducts. Research into metal-free catalytic systems, such as those employing triflic anhydride (B1165640) (Tf₂O) and pyridine, offers a pathway to activate phosphates for esterification without the need for harsh reagents. omnitechintl.com Similarly, organocatalysis, for example using organic dyes like Rose Bengal, is being explored for the formation of P-O bonds under ambient conditions with air as the oxidant. omnitechintl.com

Alternative Phosphorylating Agents: The search for safer, more sustainable phosphorylating agents is critical. Mixtures of phosphoric acid and phosphorus pentoxide are being investigated as effective reagents that can improve the selectivity towards desired monoesters, which is a significant factor in the performance of the final product. aip.org

Process Intensification: The use of technologies like microflow reactors can offer rapid and highly controlled reaction conditions, potentially improving yield and safety while minimizing waste. omnitechintl.com

The table below summarizes some of the emerging green synthesis strategies for alkyl phosphates.

| Synthesis Strategy | Key Advantages | Example Reagents/Conditions |

| Solvent-Free Synthesis | Reduced VOC emissions, simplified workup, minimal waste. nih.gov | Polyphosphoric acid method. nih.gov |

| Catalytic Routes | Milder reaction conditions, higher selectivity, reduced energy use. omnitechintl.com | Tf₂O/pyridine activation, Rose Bengal photoredox catalysis. omnitechintl.com |

| Alternative Reagents | Avoidance of hazardous materials and corrosive byproducts. aip.org | Phosphoric acid/P₂O₅ mixtures. aip.org |

| Flow Chemistry | Enhanced safety, rapid reaction times, precise process control. omnitechintl.com | Microflow reactors for alcoholysis of PCl₃. omnitechintl.com |

Progress in these areas will be crucial for the large-scale, economically viable, and environmentally responsible production of dipotassium isotridecyl phosphate.

Elucidation of Complex Interfacial Mechanisms

This compound's primary function in many applications is as a surfactant and emulsifier, properties that are governed by its behavior at interfaces (e.g., oil-water or air-water). ontosight.ai A deeper, mechanistic understanding of these interfacial phenomena is essential for optimizing its performance in existing applications and designing it into new ones.

Future research should focus on:

Adsorption Dynamics: Investigating the kinetics and thermodynamics of how this compound molecules arrange themselves at an interface. This includes determining the critical micelle concentration (CMC) under various conditions (temperature, pH, salinity) and understanding how the branched nature of the isotridecyl chains affects packing and interfacial film properties.

Stabilization Mechanisms: Thin liquid films, such as those in emulsions and foams, are stabilized by surfactants through complex mechanisms. Research indicates that surfactants can stabilize films through two primary modes: creating viscoelastic interfacial stresses that resist drainage, or by inducing surface-tension gradients (Marangoni flows) that oppose the thinning of the film. plos.orgnih.gov Elucidating which of these mechanisms dominates for this compound under different conditions is a key area for future study.

A detailed understanding of these interfacial behaviors will enable the more rational design of formulations for applications ranging from personal care products to industrial emulsions.

Advanced Characterization Techniques for In-situ Monitoring of Applications

A significant challenge in understanding and optimizing the function of surfactants like this compound is the difficulty of observing their behavior in real-time within a complex system. Traditional analytical methods often rely on bulk measurements or analysis of samples removed from the system, which may not accurately reflect the dynamic processes occurring at the interface. lu.se Therefore, the application and development of advanced, non-invasive, in-situ characterization techniques are critical.

Promising techniques for future research include:

Neutron and X-ray Scattering: Techniques like neutron reflectometry (NR) and X-ray reflectometry (XRR) are powerful for probing the structure of surfactant layers at buried interfaces with nanometer resolution. nih.govarxiv.org NR, in particular, can use isotopic contrast (e.g., substituting hydrogen with deuterium) to precisely determine the composition and thickness of an adsorbed surfactant film, as has been demonstrated for other phosphate surfactants at the alumina-water interface. nih.govcam.ac.uk Grazing incidence X-ray off-specular scattering (GIXOS) can provide rapid information on both in-plane and out-of-plane structure and fluctuations of the surfactant film. aip.orgresearchgate.net

Microscopy and Interferometry: Confocal laser scanning microscopy (CLSM) can be used for the in-situ characterization of emulsion structures and stability over time. researchgate.net Dual polarization interferometry is an emerging technique for the real-time, quantitative investigation of surfactant interactions at oil-water interfaces, providing insights into adsorption kinetics and the properties of the interfacial layer. dntb.gov.ua

In-situ Spectroscopy: The integration of spectroscopic techniques into process equipment can provide real-time feedback on the state of a formulation. While challenging, this could involve monitoring changes in the chemical environment of the phosphate headgroup or the alkyl tails of the surfactant during an emulsification process.

The table below highlights some advanced in-situ techniques and the information they can provide.

| Technique | Information Obtained | Relevance to this compound |

| Neutron Reflectometry (NR) | Thickness, density, and composition of adsorbed surfactant layers at interfaces. nih.govarxiv.org | Elucidating the structure of the adsorbed layer in emulsions and on surfaces. nih.govcam.ac.uk |

| X-ray Scattering (GIXOS/SAXS) | In-plane and out-of-plane structure, micelle shape and size, particle dimensions. aip.orgnih.gov | Characterizing micellar structures in solution and the organization of molecules at interfaces. researchgate.net |

| Dual Polarization Interferometry | Real-time adsorption kinetics, layer mass and thickness. dntb.gov.ua | Quantifying the interaction of the surfactant at oil-water interfaces during emulsification. |

| Confocal Laser Scanning Microscopy (CLSM) | Microscale emulsion structure, droplet size distribution over time. researchgate.net | Visualizing the process of emulsion formation and breakdown in real-time. |

By employing these advanced techniques, researchers can move beyond a static picture of surfactant performance and gain a dynamic understanding of how this compound functions in its intended application.

Sustainable Application Development in Emerging Technologies

As industries move towards a circular economy and more sustainable practices, there is a growing demand for functional materials that are not only effective but also biodegradable and derived from renewable resources where possible. nih.gov this compound, as a biodegradable surfactant, is well-positioned to find applications in a variety of emerging technologies. numberanalytics.comnumberanalytics.com

Future research in this domain should explore:

Nanotechnology: Surfactants are crucial for the synthesis and stabilization of nanoparticles for a wide range of applications. numberanalytics.com this compound could be investigated as a stabilizer for nanoemulsions used in drug delivery, or for the dispersion of nanoparticles in advanced materials. The development of "smart" nanomaterials that respond to external stimuli could also benefit from the interfacial properties of such surfactants. nih.gov

Green and Sustainable Chemistry: The principles of green chemistry encourage the use of safer chemicals and the design of products that degrade into innocuous substances after use. acs.org Research into the use of this compound in formulations for green electronics, or as a component in bio-based lubricants, aligns with these principles. omnitechintl.com

Advanced Agriculture: Nanotechnology is being applied in agriculture to create "nano-formulations" that can improve the delivery of nutrients and pesticides to plants, reducing runoff and environmental impact. taylorfrancis.com The emulsifying and dispersing properties of this compound could be valuable in creating stable, effective agrochemical formulations.

Bioremediation: Surfactants can enhance the cleanup of soil and groundwater contaminated with organic pollutants by increasing their solubility and bioavailability for microbial degradation. researchgate.net The efficacy and environmental compatibility of this compound in such surfactant-enhanced remediation techniques is a promising, yet underexplored, avenue of research.

The successful integration of this compound into these emerging fields will depend on a thorough understanding of its performance, biodegradability, and life cycle impact, ensuring that its application contributes positively to the goals of sustainable development.

Q & A

Q. What are the standard synthesis protocols for dipotassium phosphate derivatives, and how can their purity be characterized?

Methodological Answer: Dipotassium phosphate analogs are typically synthesized via neutralization reactions. For example, dipotassium hydrogen phosphate (DKP) is prepared by reacting phosphoric acid with potassium hydroxide in stoichiometric ratios. The reaction mixture is then purified through crystallization, filtration, and drying . Characterization involves:

Q. What analytical techniques are recommended for quantifying dipotassium phosphate derivatives in complex matrices?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Used for impurity profiling, as outlined in pharmacopeial monographs (e.g., USP standards for potassium phosphates) .

- Ion Chromatography: Effective for separating and quantifying phosphate ions in aqueous solutions .

- Spectrophotometry: For phosphate detection via molybdenum-blue assays, adapted from Lowry’s method for phosphorus quantification .

Q. What safety protocols should be followed when handling phosphate esters in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste Management: Segregate phosphate-containing waste and dispose via certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers assess the stability of dipotassium isotridecyl phosphate under varying environmental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Evaluate thermal decomposition profiles (e.g., anhydrous DKP degrades above 200°C) .

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (RH) for 6 months to simulate long-term stability, following ICH guidelines .

- Spectroscopic Monitoring: Use FT-IR or NMR to detect hydrolysis or oxidation products in acidic/basic conditions .

Q. How can contradictory data on solubility and reactivity of phosphate esters be resolved?

Methodological Answer:

- Systematic Literature Review: Cross-reference databases like PubChem, USP, and NSF for validated solubility data (e.g., DKP solubility: ~160 g/100 mL at 20°C) .

- Reproducibility Studies: Replicate experiments under controlled conditions (e.g., pH, temperature) to identify outliers .

- Computational Modeling: Predict solubility parameters using tools like COSMO-RS or Hansen Solubility Parameters .

Q. What experimental designs are optimal for studying the emulsifying properties of this compound in formulations?

Methodological Answer:

- Phase Diagram Construction: Map emulsion stability regions using varying ratios of phosphate ester, oil, and water .

- Zeta Potential Measurements: Assess electrostatic stabilization mechanisms in colloidal systems .

- Rheological Analysis: Measure viscosity changes under shear stress to evaluate structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.